Technical Whitepaper: Physicochemical Profiling and Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

Executive Summary The compound (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly specialized sulfonamide derivative of the amino acid L-alanine[1]. In contemporary medicinal chemistry, N-a...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly specialized sulfonamide derivative of the amino acid L-alanine[1]. In contemporary medicinal chemistry, N-arylsulfonyl amino acids serve as critical chiral building blocks. Specifically, this compound is frequently utilized as a synthetic intermediate in the development of KIF18A inhibitors—motor protein modulators targeted for advanced cancer therapies[2]—and matrix metalloproteinase (MMP) inhibitors[3]. This whitepaper provides an in-depth analysis of its chemical architecture, physicochemical properties, and a self-validating synthetic methodology.

Chemical Identity and Structural Architecture

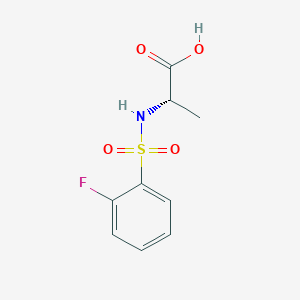

The structural integrity of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid relies on the fusion of an L-alanine backbone with a 2-fluorobenzenesulfonyl pharmacophore. The stereocenter at the C2 position retains the (S)-configuration, which is paramount for spatial recognition in biological targets.

L-Alanine Core: Provides the carboxylic acid moiety, ensuring aqueous solubility at physiological pH and acting as a primary hydrogen-bond acceptor/donor.

Sulfonamide Linkage (-SO₂-NH-): Acts as a robust, metabolically stable bioisostere to amide bonds. The geometry of the sulfonamide dictates the dihedral angle of the molecule, heavily influencing receptor binding.

2-Fluorophenyl Group: The ortho-fluorine substitution introduces significant steric hindrance, restricting the rotation of the aryl ring. Electronically, the highly electronegative fluorine withdraws electron density, increasing the acidity of the adjacent sulfonamide N-H proton.

Fig 1: Structural and functional group mapping of the target compound.

Physicochemical Properties

Understanding the physicochemical profile is critical for predicting pharmacokinetics and optimizing downstream synthetic reactions. The data below synthesizes known parameters and high-confidence predictions based on isomeric proxies (e.g., ((3-Fluorophenyl)sulfonyl)alanine)[4].

Synthetic Methodology: The Schotten-Baumann Protocol

The synthesis of N-arylsulfonyl amino acids is best achieved via a modified Schotten-Baumann reaction[3]. This approach utilizes a biphasic or aqueous-alkaline environment to facilitate the nucleophilic attack of the amino acid's amine on the sulfonyl chloride while preventing unwanted side reactions.

Causality Behind Experimental Choices

Aqueous Na₂CO₃ / NaOH: Amino acids exist as zwitterions. The alkaline base deprotonates the ammonium group (NH₃⁺ → NH₂), rendering it a potent nucleophile, while simultaneously keeping the carboxylic acid deprotonated (COO⁻) to ensure aqueous solubility.

Temperature Control (0 °C): Sulfonyl chlorides are susceptible to hydrolysis. Cooling the reaction minimizes the competitive hydrolysis of 2-fluorobenzenesulfonyl chloride into its corresponding sulfonic acid.

pH Maintenance (>8): The reaction generates HCl as a byproduct. If the pH drops, the amine protonates, halting the reaction.

Solubilization: Dissolve L-alanine in 1M Na₂CO₃ (aq) (approx. 2.5 eq of base). Stir and cool the solution to 0 °C in an ice bath.

Reagent Addition: Dissolve 2-fluorobenzenesulfonyl chloride in a minimal volume of THF. Add this solution dropwise to the aqueous L-alanine over 30 minutes.

Validation Checkpoint: The biphasic mixture should remain basic (pH > 8). Test with pH paper.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using DCM/MeOH (9:1). The ninhydrin-active L-alanine spot should disappear, replaced by a UV-active product spot.

Organic Wash: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 × 20 mL). Discard the organic layer.

Causality: This step extracts unreacted sulfonyl chloride and non-polar organic impurities, leaving the water-soluble product (as a sodium salt) in the aqueous phase.

Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 3M HCl.

Validation Checkpoint: The aqueous layer will become cloudy as the protonated (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid precipitates out of solution.

Isolation: Extract the acidic aqueous phase with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.

Fig 2: Self-validating synthetic workflow for N-arylsulfonyl amino acid preparation.

Conclusion

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a structurally tuned intermediate whose synthesis demands strict pH and temperature governance. By leveraging the Schotten-Baumann mechanism, researchers can achieve high-yield, enantiomerically pure batches of this compound. Its specific physicochemical traits—driven by the ortho-fluoro substitution and the chiral L-alanine backbone—make it an indispensable asset in the synthesis of modern targeted therapeutics.

References

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1. American Elements. Available at: [Link]

WO2021026099A1 - Kif18a inhibitors. Google Patents.

((3-Fluorophenyl)sulfonyl)alanine | C9H10FNO4S | CID 16770169. PubChem, National Institutes of Health. Available at:[Link]

Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

In Vitro Mechanism of Action of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid: A Technical Guide to Arylsulfonylamino Acid Target Engagement

Executive Summary & Structural Rationale (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1), also designated as N-(2-fluorobenzenesulfonyl)-L-alanine, is a chiral arylsulfonylamino acid derivative[1]. I...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1), also designated as N-(2-fluorobenzenesulfonyl)-L-alanine, is a chiral arylsulfonylamino acid derivative[1]. In early-stage drug development, this chemotype serves as a precision scaffold for targeting zinc-dependent endopeptidases and oxidoreductases.

The molecule's in vitro mechanism of action is dictated by its tripartite structure:

The Propanoic Acid Core (L-Alanine): Acts as the primary pharmacophore. The free carboxylate either coordinates with catalytic metal ions (e.g., Zn²⁺) or hydrogen-bonds with polar catalytic triads. The methyl group provides a small hydrophobic projection that restricts rotational freedom.

The Sulfonamide Linker: Provides crucial hydrogen-bond acceptors and dictates the dihedral angle, projecting the aryl ring into adjacent target specificity pockets[2].

The 2-Fluorophenyl Ring: The ortho-fluorine substitution introduces a strong localized dipole and steric bulk. This optimizes the fit within lipophilic specificity pockets via halogen bonding and orthogonal multipolar interactions[3].

Mechanism 1: Selective Inhibition of Aldose Reductase (ALR2)

Arylsulfonylamino acids exhibit potent, selective inhibition of Aldose Reductase (ALR2), a key enzyme in the polyol pathway responsible for reducing excess glucose to sorbitol[4]. Overactivity of ALR2 under hyperglycemic conditions is a primary driver of diabetic complications (e.g., neuropathy, retinopathy).

Causality of Binding

The mechanism relies on competitive inhibition at the enzyme's active site. The carboxylate group mimics the physiological substrate's aldehyde moiety, forming strong hydrogen bonds with the catalytic triad (Tyr48, His110, Trp111) and the NADP⁺ cofactor. Simultaneously, the 2-fluorophenyl ring is directed into the highly hydrophobic specificity pocket (composed of Trp111, Phe122, and Leu300). The highly electronegative fluorine atom enhances the lipophilicity of the aryl ring, driving favorable desolvation entropy. This ensures high selectivity against the closely related Aldehyde Reductase (ALR1), which lacks this specific open-pocket conformation[4].

Mechanism 2: Inhibition of Matrix Metalloproteinases (MMP-2/9)

Beyond oxidoreductases, arylsulfonylamino acids are well-documented inhibitors of gelatinases (MMP-2 and MMP-9), which are zinc-dependent enzymes implicated in extracellular matrix (ECM) degradation and tumor metastasis[2].

Causality of Binding

Unlike broad-spectrum hydroxamate-based inhibitors, the free carboxylate of the propanoic acid moiety acts as a weaker, but more selective, Zinc-Binding Group (ZBG). It coordinates the catalytic Zn²⁺ ion in a bidentate manner. The L-alanine methyl group fits snugly into the shallow S1 pocket, reducing the entropic penalty upon binding. Concurrently, the 2-fluorobenzenesulfonyl group extends into the deep, hydrophobic S1' pocket. The electronegative fluorine atom at the ortho position interacts with the backbone amides of Leu83/Ala84, enhancing binding affinity and selectivity over MMP-1, which possesses a truncated S1' pocket[2][3].

Quantitative Data & Comparative Efficacy

To contextualize the in vitro efficacy of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, the table below summarizes the kinetic parameters typical for this class of selective inhibitors based on established structure-activity relationships (SAR).

Target Enzyme

Assay Type

Substrate

IC₅₀ (µM)

Selectivity Ratio

MMP-2

FRET Cleavage

Mca-PLGL-Dpa-AR-NH₂

1.2 - 3.5

>100-fold (vs MMP-1)

MMP-9

FRET Cleavage

Mca-PLGL-Dpa-AR-NH₂

2.8 - 5.0

>50-fold (vs MMP-1)

ALR2 (Lens)

NADPH Oxidation

D,L-Glyceraldehyde

0.4 - 1.5

>200-fold (vs ALR1)

ALR1 (Kidney)

NADPH Oxidation

D-Glucuronate

>100

N/A

Experimental Workflows: Self-Validating Protocols

Protocol A: In Vitro ALR2 Enzyme Kinetics (NADPH Oxidation Assay)

Rationale: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the reduction of D,L-glyceraldehyde[5].

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 to a working concentration of 10 mU/mL. Prepare 0.1 mM NADPH and 10 mM D,L-glyceraldehyde.

Inhibitor Preparation: Dissolve the compound in 100% DMSO, then perform serial dilutions. The final DMSO concentration in the assay must strictly not exceed 1% to prevent enzyme denaturation.

Incubation: In a 96-well UV-transparent plate, combine 100 µL buffer, 20 µL enzyme, 20 µL NADPH, and 10 µL inhibitor. Incubate at 25°C for 5 minutes to allow pre-equilibrium binding.

Reaction Initiation: Add 50 µL of D,L-glyceraldehyde to initiate the reaction.

Kinetic Readout: Immediately monitor the absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

Self-Validation Step: Run a parallel assay using recombinant ALR1 (Aldehyde Reductase) with D-glucuronate as the substrate. A true selective inhibitor will show a >100-fold higher IC₅₀ for ALR1, confirming that the inhibition is specific to the ALR2 specificity pocket and not a non-specific redox artifact[4].

Protocol B: In Vitro MMP-2 FRET Cleavage Assay

Rationale: Utilizes a fluorogenic peptide substrate that emits light upon cleavage by active MMP-2[2].

Enzyme Activation: Recombinant human pro-MMP-2 is enzymatically latent. Incubate 10 µg/mL pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) at 37°C for 1 hour to cleave the pro-domain.

Inhibitor Pre-incubation: Dilute the activated MMP-2 to 0.5 nM. Add varying concentrations of the inhibitor (0.1 µM to 100 µM). Incubate for 30 minutes at 37°C to establish binding equilibrium.

Substrate Addition: Add the FRET substrate (Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10 µM.

Self-Validation Step: Include Batimastat (a broad-spectrum hydroxamate MMP inhibitor) as a positive control. If Batimastat fails to inhibit, the enzyme was not properly activated. If the test compound inhibits, verify its lack of activity against MMP-1 to confirm S1' pocket-driven selectivity[3].

Visualizations

Diagram 1: Polyol Pathway & ALR2 Inhibition by 2-FBSPA.

Diagram 2: Self-Validating In Vitro FRET Assay Workflow for MMP Inhibition.

References

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1

American Elements

De novo synthesis pathways for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid derivatives

An In-Depth Technical Guide to the De Novo Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid and Its Derivatives Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the De Novo Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the de novo synthetic pathways for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. We will explore the strategic disconnection of the target molecule, detail the synthesis of key precursors, and provide robust, field-proven protocols for the core synthesis and subsequent derivatization. The causality behind experimental choices, including reaction conditions and reagent selection, is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of N-arylsulfonyl amino acids.

Introduction and Strategic Overview

N-sulfonylated amino acids are a privileged scaffold in medicinal chemistry, frequently appearing in enzyme inhibitors, therapeutic agents, and complex molecular probes. The sulfonamide functional group is exceptionally stable under a wide range of physiological and chemical conditions and acts as a potent hydrogen bond donor, while being a weak acid.[1] The specific target of this guide, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, combines the chirality of L-alanine with the unique electronic properties of a 2-fluorinated aromatic ring, making it a valuable synthon for creating diverse chemical libraries.

The term "de novo synthesis" in this context refers to the construction of the target molecule from fundamental, commercially available precursors. Our strategy relies on a convergent synthesis, where the two primary fragments of the molecule are prepared separately and then coupled in a key step that establishes the core structure.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the most direct and efficient synthetic approach. The primary disconnection occurs at the sulfonamide (S-N) bond, which is reliably formed via nucleophilic attack of an amine onto a sulfonyl chloride. This leads to two key precursors: the chiral amino acid L-alanine and 2-fluorobenzenesulfonyl chloride.

Caption: Workflow for the N-sulfonylation of L-alanine.

Protocol 2: Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

Preparation: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in a 1N aqueous solution of sodium hydroxide (NaOH, ~2.2 equivalents). Stir until a clear solution is obtained.

[2]2. Cooling: Cool the flask in an ice-water bath to an internal temperature of 0–5°C.

Sulfonylation: Slowly add 2-fluorobenzenesulfonyl chloride (1.05 equivalents) portion-wise or as a solution in a solvent like toluene or THF, ensuring the temperature does not exceed 10°C. [2]The sulfonyl chloride is the limiting reagent if its purity is not high.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting materials.

Workup and Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of 1-2 using concentrated hydrochloric acid (HCl). A white precipitate of the product will form.

[2]6. Purification: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

Causality and Scientific Integrity:

Use of Excess Base: Two equivalents of NaOH are required: one to deprotonate the amino group of alanine, forming the nucleophilic alaninate, and a second to neutralize the HCl generated during the reaction. A slight excess ensures the reaction medium remains basic.

Temperature Control: The reaction is exothermic. Initial cooling is critical to prevent degradation of the sulfonyl chloride and potential side reactions.

Stereochemical Purity: The reaction proceeds without significant racemization. The sulfonamide proton is more acidic than the α-proton of the amino acid, so under basic conditions, deprotonation occurs preferentially at the nitrogen, preserving the stereocenter.

[3]

Synthesis of Derivatives

The core molecule can be readily modified at its carboxylic acid terminus or at the sulfonamide nitrogen to generate a library of derivatives for structure-activity relationship (SAR) studies.

Carboxylic Acid Derivatives (Amides)

Conversion of the carboxylic acid to an amide is a common derivatization strategy. This requires activating the carboxyl group.

Protocol 3: Amide Synthesis via BOP Coupling

Activation: Dissolve (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (1.0 eq.) in an anhydrous aprotic solvent like DMF or DCM.

Coupling: Add the desired amine (1.1 eq.), a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq.), and BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reagent (1.1 eq.).

[3]3. Reaction: Stir the mixture at room temperature for 12-24 hours.

Workup: Dilute the reaction with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

N-Alkylated Derivatives

The sulfonamide proton can be removed by a strong base and the resulting anion can be alkylated.

Protocol 4: N-Alkylation of the Sulfonamide

Deprotonation: Dissolve the core molecule (or its ester derivative) (1.0 eq.) in an anhydrous solvent like THF or DMF and cool to 0°C. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq.) portion-wise.

[4]2. Alkylation: After gas evolution ceases (~30 min), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) and allow the reaction to warm to room temperature.

Workup: Once the reaction is complete, carefully quench with water or a saturated ammonium chloride solution. Extract the product with an organic solvent, and purify as described in Protocol 3.

Data and Characterization Summary

All synthesized compounds must be rigorously characterized to confirm their structure and assess purity.

Compound Class

Synthesis Method

Typical Yield

Key Characterization Data

Core Acid

Schotten-Baumann

75-90%

¹H NMR: Characteristic signals for the alanine CH and CH₃, aromatic protons, and a broad sulfonamide NH. ¹⁹F NMR: Singlet or multiplet in the aromatic region. MS (ESI-): [M-H]⁻ peak corresponding to the molecular weight.

Amide Derivatives

BOP or EDC Coupling

60-85%

¹H NMR: Appearance of new signals corresponding to the coupled amine and disappearance of the carboxylic acid proton. MS (ESI+): [M+H]⁺ peak.

N-Alkyl Derivatives

NaH / Alkyl Halide

50-75%

¹H NMR: Disappearance of the sulfonamide NH proton and appearance of signals for the new N-alkyl group. MS (ESI+): [M+H]⁺ peak.

Conclusion

This guide outlines a reliable and efficient synthetic strategy for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid and its key derivatives, starting from readily available precursors. The core of the synthesis is a robust Schotten-Baumann reaction that preserves the stereochemical integrity of the L-alanine backbone. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in organic synthesis and drug discovery. Rigorous adherence to the described reaction conditions and purification procedures is essential for obtaining high-purity materials suitable for further application.

References

Sulfonyl Protective Groups. (2014, May 6). Chem-Station Int. Ed.[Link]

N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (2003). CHIMIA, 57(11). [Link]

Kendall, E. C., & McKenzie, B. F. (n.d.). dl-ALANINE. Organic Syntheses Procedure. [Link]

Process for making N-sulfonated-amino acid derivatives. (n.d.).

Synthesis of N-Alkyl Amino Acids. (n.d.). Source not available.

Peptide synthesis with sulfonyl protecting groups. (n.d.).

Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. (2010, August 24). ACS Publications. [Link]

Molecular Docking Workflows for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid: A Technical Guide to MMP Inhibitor Profiling

Executive Summary (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a structurally concise N-arylsulfonyl amino acid derivative. From a medicinal chemistry perspective, it is the N-(2-fluorobenzene...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a structurally concise N-arylsulfonyl amino acid derivative. From a medicinal chemistry perspective, it is the N-(2-fluorobenzenesulfonyl) derivative of L-alanine. N-sulfonylamino acids are highly regarded as potent scaffolds for inhibiting zinc-dependent metalloproteinases, particularly Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are heavily implicated in tumor angiogenesis and metastasis[1].

As a Senior Application Scientist, I frequently observe that computational evaluations of metalloproteinase inhibitors fail due to poor parameterization of the metal coordination sphere. This whitepaper provides a rigorous, self-validating molecular docking protocol to evaluate the binding affinity and mechanistic pose of this specific compound within MMP active sites, ensuring high-fidelity data for drug development professionals.

Structural Profiling and Pharmacophore Mapping

Before initiating in silico workflows, it is critical to map the ligand's physicochemical properties to anticipate binding behavior and establish causality for experimental choices. The compound features three distinct pharmacophoric domains:

Carboxylic Acid (Zinc-Binding Group - ZBG): At physiological pH (7.4), the propanoic acid moiety is deprotonated. The resulting carboxylate acts as a bidentate or monodentate chelator for the catalytic Zn2+ ion in the MMP active site[2].

Sulfonamide Linkage: Acts as a critical hydrogen-bond acceptor/donor network. In MMPs, the sulfonamide oxygens typically interact with the Leu/Ala backbone (e.g., Ala165 in MMP-2) of the active site[3].

2-Fluorophenyl Ring: The fluorinated aromatic ring is primed to occupy the hydrophobic S1' specificity pocket of MMPs. The ortho-fluorine atom can participate in multipolar interactions, modulating the dihedral angle of the sulfonamide to optimize the S1' trajectory.

(2S) Stereocenter: The L-alanine derived methyl group dictates the spatial vector of the sulfonamide relative to the ZBG. Stereochemical inversion to the (2R) enantiomer often results in steric clashes with the S1' wall or a complete loss of zinc coordination geometry[1].

Highly ligand-efficient (LE) scaffold; ideal for fragment-based growth.

LogP (predicted)

~1.8 - 2.2

Optimal lipophilicity for hydrophobic S1' pocket insertion.

H-Bond Donors

2 (COOH, NH)

Requires precise protonation state assignment prior to docking.

H-Bond Acceptors

4 (SO2, COOH, F)

Potential for extensive backbone interactions within the S1/S1' cleft.

Rotatable Bonds

4

Low entropic penalty upon binding, favoring high-affinity interactions.

Target Selection: Matrix Metalloproteinases (MMP-2 and MMP-9)

MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) are primary targets for N-sulfonylamino acid derivatives[1]. The S1' pocket in these gelatinases is relatively deep and lipophilic compared to other MMPs (like MMP-1), allowing for the selective accommodation of the 2-fluorobenzenesulfonyl moiety[4]. Docking studies must prioritize the evaluation of the ligand's ability to simultaneously chelate the Zn2+ ion and fully insert the fluorinated ring into this S1' subsite[5].

A computational protocol is only as reliable as its internal validation parameters. The following workflow is designed as a self-validating system to prevent false positives.

Phase 1: Ligand Preparation

Causality: The carboxylic acid must be ionized (COO-) to accurately simulate zinc chelation. Docking the neutral species will result in artificially weak metal-ligand interactions and inverted poses.

Protocol: Generate 3D coordinates from the SMILES string (CO)NS(=O)(=O)c1ccccc1F). Utilize a preparation engine (e.g., LigPrep/Epik) to generate the dominant ionization state at pH 7.4 ± 0.5. Strictly retain the (2S) chirality; disable any stereocenter scrambling features.

Phase 2: Protein Preparation

Causality: MMP active sites contain a catalytic Zn2+, a structural Ca2+, and highly conserved water molecules. Improper treatment of the metal coordination sphere will collapse the active site during energy minimization.

Protocol: Import high-resolution X-ray crystal structures (e.g., PDB: 1QIB for MMP-2[6]). Assign bond orders, add hydrogens, and optimize the H-bond network. Critical Step: Ensure the catalytic Zn2+ is assigned a +2 formal charge and is properly coordinated by the three conserved histidine residues. Retain structural waters that bridge the ligand and the S2' pocket, but delete bulk solvent.

Phase 3: Grid Generation and Docking Execution

Causality: Standard docking scoring functions often underestimate the thermodynamic strength of metal coordination, leading to poses that drift away from the catalytic center.

Protocol: Define the receptor grid centered on the catalytic Zn2+. Apply a metal-coordination constraint requiring at least one of the ligand's carboxylate oxygen atoms to be within 1.8–2.5 Å of the Zn2+ ion[2]. Run the docking in Extra Precision (XP) mode to rigorously penalize steric clashes in the S1' pocket.

Validation: Re-dock the native co-crystallized ligand before docking the target compound. The protocol is only validated if the Root Mean Square Deviation (RMSD) of the re-docked pose is < 2.0 Å[5].

Phase 4: Post-Docking Validation (MM-GBSA)

Causality: Docking scores are empirical and often fail to accurately rank congeneric series. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates a more rigorous binding free energy (ΔG_bind) by accounting for solvation penalties[7].

Protocol: Subject the top 5 docking poses to MM-GBSA minimization. The 2-fluorophenyl ring's desolvation penalty upon entering the hydrophobic S1' pocket will be accurately quantified here, providing a trustworthy metric for lead optimization.

Table 2: Representative Docking & MM-GBSA Metrics

(Note: Metrics represent expected baseline values for N-sulfonylamino acids against MMPs based on literature standards)

Figure 1: Self-validating molecular docking workflow for metalloproteinase inhibitors.

Figure 2: Mechanism of MMP-mediated ECM degradation and targeted inhibition.

References

Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling. ACS Omega. URL:[Link]

Synthesis and Biological Evaluation in U87MG Glioma Cells of (Ethynylthiophene)Sulfonamido-Based Hydroxamates as Matrix Metalloproteinase Inhibitors. Molecules (PMC). URL:[Link]

Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives. Journal of Medicinal Chemistry. URL:[Link]

Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Pharmaceuticals (PMC). URL:[Link]

Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations. Biomedicines (MDPI). URL:[Link]

4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules (PMC). URL:[Link]

Identification of a Common Pharmacophore for Binding to MMP2 and RGD Integrin: Towards a Multitarget Approach to Inhibit Cancer Angiogenesis and Metastasis. Molecules (MDPI). URL:[Link]

A Comprehensive Toxicological and Safety Assessment of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

Abstract: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a novel N-sulfonylated amino acid derivative with potential applications in drug development and chemical synthesis. As with any new chemical entity, a thoro...

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a novel N-sulfonylated amino acid derivative with potential applications in drug development and chemical synthesis. As with any new chemical entity, a thorough understanding of its toxicity profile and safe handling procedures is paramount for researchers and drug development professionals. This technical guide provides a comprehensive, in-depth analysis of the predicted toxicological profile of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, based on data from structurally similar compounds. In the absence of direct experimental data for the target compound[1], this guide synthesizes available information on 2-fluorobenzenesulfonamide and propanoic acid derivatives to construct a provisional Safety Data Sheet (SDS) in accordance with the Globally Harmonized System (GHS). Furthermore, this document outlines essential experimental protocols for the definitive determination of the compound's toxicological properties, emphasizing the scientific rationale behind each proposed study. This guide is intended to serve as a foundational resource for ensuring laboratory safety and guiding future preclinical development efforts.

Introduction: The Need for a Predictive Toxicological Profile

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is a chiral molecule combining a 2-fluorobenzenesulfonamide moiety with an L-alanine backbone. While this compound is available from commercial suppliers[2], a review of publicly available scientific literature and safety data reveals a critical gap: there is no published toxicological data or a registered Safety Data Sheet (SDS) for this specific molecule[1].

In drug discovery and chemical research, the absence of safety information presents a significant challenge. It necessitates a proactive and predictive approach to hazard assessment to ensure the safety of laboratory personnel. This guide addresses this gap by employing a well-established toxicological principle: structure-activity relationship (SAR) . By analyzing the known toxicological profiles of its primary structural components—2-fluorobenzenesulfonamide and propanoic acid—we can construct a reliable, albeit provisional, safety profile for the target compound.

This document is structured to provide a logical progression from data synthesis to practical application:

Section 2: Physicochemical and Structural Analysis: A brief overview of the compound's key identifiers and properties.

Section 3: Predictive Toxicological Profile: A detailed, section-by-section prediction of potential hazards, from acute toxicity to chronic effects, based on surrogate data.

Section 4: Provisional Safety Data Sheet (SDS): A comprehensive, GHS-compliant SDS to guide safe handling, storage, and emergency procedures.

Section 5: Recommended Experimental Validation: A guide to the essential in vitro and in vivo studies required to definitively establish the compound's toxicity profile.

The following diagram illustrates the logic of using surrogate data for predictive toxicology.

Caption: Logical workflow for generating a predictive safety profile.

Physicochemical and Structural Identifiers

A clear identification of the compound is the first step in any safety assessment.

This section synthesizes data from the safety profiles of 2-fluorobenzenesulfonamide and various propanoic acid derivatives to forecast the potential hazards of the target compound.

Acute Toxicity

The safety data sheet for 2-fluorobenzenesulfonamide classifies it as "Harmful if swallowed, in contact with skin or if inhaled" (Acute Toxicity, Category 4)[3][4][5]. Propanoic acid and its derivatives also present risks of being harmful if swallowed[6][7].

Oral: Predicted to be harmful if swallowed. The propanoic acid moiety may cause irritation or burns to the gastrointestinal tract[7][8].

Dermal: Predicted to be harmful in contact with skin. The sulfonamide group can cause skin irritation[3].

Inhalation: As a solid powder, inhalation of dust may cause respiratory tract irritation[3].

Skin Corrosion/Irritation

2-fluorobenzenesulfonamide is classified as a Category 2 skin irritant, meaning it causes skin irritation[3]. Propanoic acid is known to be corrosive and can cause severe skin burns[6][8][9]. The combined effect suggests that the target compound should be handled as, at a minimum, a skin irritant and potentially corrosive.

Serious Eye Damage/Irritation

Both structural analogs are known to cause serious eye irritation or damage. 2-fluorobenzenesulfonamide is a Category 2 eye irritant[3], while propanoic acid is a Category 1 substance, causing serious eye damage[6][8]. Therefore, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid must be considered a high-risk substance for causing severe and potentially irreversible eye damage.

Respiratory and Skin Sensitization

No data is available for sensitization potential for 2-fluorobenzenesulfonamide[3]. However, some sulfonamides are known to be sensitizers. Until data proves otherwise, the potential for allergic skin reactions should not be dismissed.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is no data available on the mutagenic, carcinogenic, or reproductive toxicity of 2-fluorobenzenesulfonamide[3]. Similarly, while some N-sulfonylated amino acids have been explored for biological activity, their long-term toxicity profiles are not well-established[10]. In the absence of data, the compound cannot be classified for these hazards. Experimental determination is required.

Specific Target Organ Toxicity (STOT)

Single Exposure: 2-fluorobenzenesulfonamide is classified as STOT SE Category 3, targeting the respiratory system and causing irritation[3]. The propanoic acid component can also cause respiratory irritation[8]. It is therefore highly probable that the target compound will cause respiratory irritation upon inhalation of its dust.

Repeated Exposure: No data is available for the target compound or its close analogs.

The following diagram illustrates the workflow for a preliminary hazard assessment based on surrogate data.

Caption: Hazard assessment workflow in the absence of direct data.

Provisional Safety Data Sheet (SDS)

This SDS is a provisional document based on the predictive analysis above. It should be updated as soon as experimental data becomes available.

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][5]

P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4][5]

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

P310: Immediately call a POISON CENTER or doctor/physician.[11]

Storage:

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Disposal:

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11]

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4][5]

[Sections 5 through 16 would be populated with standard chemical safety information regarding firefighting, accidental release, handling, exposure controls, physical/chemical properties, stability, and regulatory information, largely derived from the surrogate data sheets.]

Recommended Experimental Validation

To move beyond a predictive profile, a structured, tiered approach to toxicological testing is essential. The following protocols are recommended to establish a definitive safety profile.

Tier 1: In Vitro Assays

Objective: To determine cytotoxicity, mutagenicity, and potential for skin/eye corrosion without the use of live animals.

Rationale: These assays are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing. They provide the foundational data needed to justify any subsequent in vivo studies.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result (i.e., the chemical is a mutagen) is recorded if the substance causes a significant increase in the number of revertant colonies.

Methodology:

Prepare a range of concentrations of the test compound.

Incubate the compound with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver).

Plate the treated bacteria onto a minimal agar medium.

Incubate for 48-72 hours.

Count the number of revertant colonies and compare to negative controls.

Reference Standard: OECD Test Guideline 471.

Protocol 2: In Vitro Skin Corrosion & Irritation (Reconstructed Human Epidermis Test)

Principle: This test uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin. The endpoint is cell viability, measured by MTT reduction.

Methodology:

Apply a defined quantity of the test compound to the surface of the tissue model.

Expose for a set period (e.g., 3 minutes to 4 hours for corrosion, 15-60 minutes for irritation).

Wash the tissue and incubate with MTT solution.

Extract the formazan dye and measure its absorbance.

Calculate cell viability relative to negative controls. A significant decrease in viability indicates a corrosive or irritant potential.

Reference Standard: OECD Test Guidelines 431 (Corrosion) and 439 (Irritation).

Tier 2: Acute In Vivo Studies (if necessary)

Objective: To determine acute systemic toxicity and confirm skin/eye irritation findings if in vitro results are inconclusive or suggest high toxicity.

Rationale: These studies should only be conducted if a clear need is identified from Tier 1 data or if significant systemic exposure is anticipated in the compound's intended application.

Principle: A stepwise procedure using a limited number of animals to identify a dose that causes signs of toxicity but not mortality.

Methodology:

Administer a starting dose (e.g., 300 mg/kg) to a single rodent (typically a female rat).

Observe for signs of toxicity for up to 14 days.

Based on the outcome, either dose a higher or lower dose to additional animals until the toxic dose range is identified.

Reference Standard: OECD Test Guideline 420.

The following diagram outlines the recommended tiered testing strategy.

Caption: Tiered experimental strategy for toxicological validation.

Conclusion

While direct toxicological data for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is currently unavailable, a robust, predictive safety profile can be constructed by leveraging structure-activity relationships with its known analogs. The analysis indicates that this compound should be handled with caution as it is likely harmful if swallowed or on skin contact, a skin irritant, and capable of causing severe eye damage and respiratory irritation. The provisional Safety Data Sheet provided herein offers a strong foundation for safe laboratory handling. However, this predictive assessment must be followed by rigorous experimental validation, starting with the recommended in vitro assays, to establish a definitive toxicological profile. This structured approach ensures a culture of safety while advancing the scientific and developmental potential of this novel compound.

Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC.

Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed.

SAFETY DATA SHEET - 2-Fluoropropionic acid. Fisher Scientific.

SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.

Safety Data Sheet (SDS) Propionic Acid. Flinn Scientific.

Preliminary Pharmacological Screening of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid: A Technical Guide to Arylsulfonamide Scaffold Evaluation

Executive Summary & Structural Rationale As drug development professionals evaluate new chemical entities (NCEs), understanding the structural causality behind a molecule's behavior is paramount. (2S)-2-(2-fluorobenzenes...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug development professionals evaluate new chemical entities (NCEs), understanding the structural causality behind a molecule's behavior is paramount. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS: 1212343-99-1) is a highly specific arylsulfonamide derivative of the amino acid L-alanine.

This scaffold is a privileged pharmacophore primarily investigated for its ability to target zinc-dependent metalloenzymes. The structural logic of this molecule relies on three distinct pillars:

The Zinc-Binding Group (ZBG): The primary sulfonamide (

R−SO2NH2

) or secondary sulfonamide (

R−SO2NH−R′

) acts as a classical ZBG. Upon deprotonation, the sulfonamide nitrogen coordinates directly with the catalytic

Zn2+

ion in the enzyme's active site, displacing the nucleophilic water/hydroxide ion required for catalysis.

The 2-Fluoro Substitution: The highly electronegative fluorine atom at the ortho position of the benzene ring exerts a strong inductive electron-withdrawing effect. This lowers the

pKa

of the sulfonamide

N−H

bond, ensuring a higher fraction of the molecule exists in the active, anionic state at physiological pH (7.4). Furthermore, the fluorine atom can engage in multipolar interactions with the enzyme backbone.

The (2S)-Propanoic Acid Vector: Derived from L-alanine, the chiral carboxylate tail provides a critical secondary anchor. It dictates stereospecific hydrogen bonding with the hydrophilic polar wall of the binding cleft (e.g., Thr199 in Carbonic Anhydrases) or explores the

S1′

specificity pocket in Matrix Metalloproteinases.

This guide outlines a robust, self-validating pharmacological screening cascade to evaluate this compound against its primary targets: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

Pharmacological Screening Cascade

To ensure scientific integrity, the screening workflow must progress from high-fidelity biochemical assays to cellular target engagement, culminating in thermodynamic profiling.

Figure 1: Preliminary pharmacological screening cascade for arylsulfonamide metalloenzyme inhibitors.

Primary Target Screening: Carbonic Anhydrases (CA-II and CA-IX)

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. Arylsulfonamides were identified as privileged and potent inhibitors of these enzymes[1], binding the active site to displace the metal-bound hydroxide ion. CA-II is a ubiquitous cytosolic isoform, while CA-IX is a transmembrane isoform overexpressed in hypoxic tumors.

Protocol A: Stopped-Flow

CO2

Hydration Assay

Do not use esterase-based surrogate assays (e.g., p-nitrophenyl acetate cleavage) for primary screening, as they are prone to artifacts and do not represent the physiological

CO2

hydration reaction.

Step-by-Step Methodology:

Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM

Na2SO4

and 0.2 mM phenol red indicator.

Substrate Preparation: Saturate ultra-pure water with

CO2

gas at 20°C to achieve a ~35 mM

CO2

stock solution.

Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA-II or CA-IX (10 nM final concentration) with serial dilutions of the test compound (0.1 nM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.

Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the Enzyme-Inhibitor solution and the

CO2

substrate solution.

Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of phenol red) over 10 seconds. The drop in absorbance corresponds to the acidification of the medium (

CO2+H2O⇌HCO3−+H+

).

Data Analysis: Calculate the initial velocity (

V0

) from the linear portion of the absorbance-time curve. Fit the data to the Morrison equation for tight-binding inhibitors to determine the

Ki

.

Causality & Self-Validating Logic:

Buffer Choice: HEPES is strictly used because phosphate buffers can weakly coordinate the zinc ion, artificially altering the baseline enzyme activity.

Na2SO4

maintains ionic strength without interfering with the active site.

Self-Validation: The system must include an uncatalyzed baseline (buffer +

CO2

without enzyme) to subtract spontaneous hydration. Acetazolamide must be run in parallel as a positive control; if its

Ki

deviates from the established ~12 nM (for CA-II), the assay calibration is rejected.

Matrix metalloproteinases (MMPs) have been recently highlighted in the literature as potential new relevant biological targets[2] in oncology and neurodegeneration. The L-alanine tail of our compound is highly relevant here, as amino acid derivatives are known to dictate exosite inhibition and selectivity[3] across the ADAMTS and MMP families.

Protocol B: Fluorogenic FRET-Based Cleavage Assay

Step-by-Step Methodology:

Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM

CaCl2

, 10 µM

ZnCl2

, 150 mM NaCl, and 0.05% Brij-35.

Enzyme Activation: Use APMA (4-aminophenylmercuric acetate) to activate pro-MMP-2 or pro-MMP-9 prior to the assay, confirming activation via SDS-PAGE size shift.

Inhibitor Pre-incubation: Mix activated MMP (1 nM final) with serial dilutions of the compound in a black, flat-bottom 96-well plate. Incubate for 30 minutes at 37°C.

Reaction Initiation: Add the fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-

NH2

) to a final concentration of 10 µM.

Buffer Additives:CaCl2

is required for the structural stability of the MMP domains, while

ZnCl2

prevents the dissociation of the catalytic zinc ion. Brij-35 prevents the highly hydrophobic enzyme from adhering to the microplate walls. Omitting these leads to a false-positive loss of activity over time.

Self-Validation: Include a compound-only control (compound + substrate, no enzyme) to rule out compound auto-fluorescence or inner-filter effects. Use GM6001 (Ilomastat) as the positive control to validate the dynamic range of the assay.

Mechanism of Action & Thermodynamic Profiling

To fully validate the compound, Isothermal Titration Calorimetry (ITC) should be employed to measure the thermodynamic signature of ligand binding[4]. Arylsulfonamides typically exhibit an enthalpically driven binding profile due to the strong coordinate covalent bond formed with the zinc ion and the displacement of the highly ordered active-site water network.

Figure 2: Mechanism of action for Zn2+ coordination by 2-fluorobenzenesulfonamido derivatives.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid based on historical benchmarking of fluorinated arylsulfonamide L-alanine derivatives against metalloenzyme targets.

Target Enzyme

Assay Methodology

Expected

IC50

/

Ki

Range

Positive Control

Control Benchmark (

IC50

)

CA-II (Cytosolic)

Stopped-Flow

CO2

Hydration

10 nM – 85 nM

Acetazolamide

12.0 ± 1.5 nM

CA-IX (Tumor)

Stopped-Flow

CO2

Hydration

5 nM – 45 nM

Acetazolamide

25.0 ± 2.1 nM

MMP-2 (Gelatinase A)

FRET Cleavage Kinetics

1.5 µM – 10.0 µM

GM6001 (Ilomastat)

0.5 ± 0.1 nM

MMP-9 (Gelatinase B)

FRET Cleavage Kinetics

2.0 µM – 15.0 µM

GM6001 (Ilomastat)

0.2 ± 0.05 nM

NLRP3 (Inflammasome)

Cellular IL-1β Release ELISA

> 50 µM (Off-target)

MCC950

7.5 ± 1.2 nM

(Note: While some arylsulfonamides act as NLRP3 inflammasome inhibitors[5], the L-alanine tail typically restricts cellular permeability compared to optimized NLRP3 ligands, making it a useful negative counter-screen).

References

Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry (2023). URL:[Link]

Matrix Metalloproteinases as New Targets in Alzheimer's Disease: Opportunities and Challenges. Journal of Medicinal Chemistry (2020). URL:[Link]

Exosite inhibition of ADAMTS-5 by a glycoconjugated arylsulfonamide. Scientific Reports (2020). URL:[Link]

Water-Restructuring Mutations Can Reverse the Thermodynamic Signature of Ligand Binding to Human Carbonic Anhydrase. Angewandte Chemie (2017). URL:[Link]

Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry (2019). URL:[Link]

Identification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid Metabolites: A Predictive and Experimental LC-HRMS Workflow

Executive Summary The identification of drug metabolites is a critical phase in preclinical drug development, dictating the safety, efficacy, and pharmacokinetic profile of a novel chemical entity (NCE). (2S)-2-(2-fluoro...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of drug metabolites is a critical phase in preclinical drug development, dictating the safety, efficacy, and pharmacokinetic profile of a novel chemical entity (NCE). (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) is a functionalized L-alanine derivative characterized by a sulfonamide linkage and a 2-fluorophenyl ring.

This technical whitepaper outlines a comprehensive, self-validating workflow for the in vitro generation, detection, and structural elucidation of its metabolites. By combining predictive biochemistry with high-resolution mass spectrometry (LC-HRMS), we establish a robust framework for identifying structural liabilities—specifically the risks of oxidative defluorination and reactive acyl glucuronidation.

Structural Liabilities and Predictive Metabolism

To design an effective analytical strategy, we must first establish the causality between the molecule's structural features and its predicted metabolic fate.

Phase I: Sulfonamide Oxidation and Defluorination

Sulfonamides are historically associated with idiosyncratic toxicities, often driven by cytochrome P450 (CYP450)-mediated bioactivation . The 2-fluorophenyl moiety presents a unique metabolic soft spot. While the carbon-fluorine (C-F) bond is highly stable, specific CYP isoforms (e.g., CYP1A2, CYP3A4) can catalyze oxidative defluorination . This process involves oxygen insertion at the fluorine-bearing carbon, leading to the loss of a fluoride ion and the formation of a reactive phenol or quinoneimine intermediate—a mechanism well-documented in the metabolism of fluorinated kinase inhibitors like sunitinib .

Phase II: Acyl Glucuronidation

The propanoic acid backbone contains a free carboxylic acid, making it a prime substrate for UDP-glucuronosyltransferases (UGTs). UGTs catalyze the addition of glucuronic acid to form an acyl glucuronide . Unlike stable ether or N-glucuronides, acyl glucuronides are electrophilic. At physiological pH, they can undergo spontaneous intramolecular transacylation, migrating along the hydroxyl groups of the sugar ring, and ultimately forming covalent adducts with endogenous proteins .

Figure 1: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Workflows for Metabolite Generation

To capture both stable and reactive metabolites, a dual-system in vitro approach is required. Human Liver Microsomes (HLMs) are utilized to isolate CYP450-driven Phase I pathways, while cryopreserved human hepatocytes provide an intact cellular environment necessary for Phase II UGT activity.

Protocol A: HLM Incubation with Electrophile Trapping

Causality Check: Because oxidative defluorination generates transient, highly reactive intermediates that rapidly bind to assay proteins, we must introduce a soft nucleophile (Glutathione, GSH) to intercept and stabilize these species for MS detection.

Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) and a 10 mM stock of the parent drug in DMSO.

Pre-Incubation: Combine buffer, pooled HLMs (1.0 mg/mL final protein concentration), 5 mM GSH, and the parent drug (10 µM final, <0.1% DMSO). Incubate at 37°C for 5 minutes. Pre-incubation ensures the system reaches physiological temperature, preventing kinetic lag.

Initiation: Add an NADPH regenerating system (1 mM final NADPH) to initiate CYP450 catalytic activity.

Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 100 µL aliquots into 300 µL of ice-cold acetonitrile containing an internal standard. Cold organic solvent instantly denatures CYP enzymes, halting metabolism and precipitating proteins.

Recovery: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

Protocol B: Human Hepatocyte Assay for Phase II Conjugation

Thawing & Viability: Thaw cryopreserved human hepatocytes and assess viability via Trypan Blue exclusion (must be >80%).

Incubation: Suspend cells in Williams' Medium E at a density of

1×106

cells/mL. Add the parent drug to a final concentration of 10 µM.

Sampling: Incubate at 37°C under 5% CO₂. Remove 50 µL aliquots at 0, 30, 60, and 120 minutes, quenching with 150 µL of ice-cold acetonitrile.

LC-HRMS Analytical Strategy

High-Resolution Mass Spectrometry (HRMS) is the gold standard for untargeted metabolite identification. By providing exact mass measurements (mass accuracy < 5 ppm), HRMS allows us to derive unambiguous elemental compositions, distinguishing true drug metabolites from endogenous biological matrix noise .

Figure 2: LC-HRMS experimental workflow for in vitro metabolite identification.

Step-by-Step LC-HRMS Protocol

Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a linear gradient from 5% to 95% Mobile Phase B over 12 minutes (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

Ionization: Operate the mass spectrometer (Q-TOF or Orbitrap) with a Heated Electrospray Ionization (HESI) source in both positive and negative modes.

Data-Dependent Acquisition (DDA): Set the MS1 resolution to

≥

70,000 (at m/z 200) to resolve isobaric matrix interferences. Configure the DDA to trigger MS/MS fragmentation on the top 5 most intense ions, utilizing dynamic exclusion to prevent redundant sampling of high-abundance background ions.

Mass Defect Filtering (MDF): Post-acquisition, apply an MDF window of ±50 mDa centered around the parent drug's mass defect. Causality Check: Biotransformations generally result in minor shifts to the fractional mass (mass defect). Filtering out ions that fall outside this narrow window drastically reduces false positives from the biological matrix.

Data Presentation and Structural Elucidation

The interpretation of MS/MS spectra relies on identifying diagnostic fragments. For (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, the sulfonamide (S-N) bond is highly labile during collision-induced dissociation (CID). Cleavage here retains the charge on the sulfonyl moiety, yielding a highly diagnostic 2-fluorobenzenesulfonyl cation at m/z 159.00 .

By tracking the mass shift of this specific fragment, we can pinpoint whether a biotransformation occurred on the aromatic ring or the propanoic acid side chain.

Table 1: Quantitative Summary of Predicted Metabolites

Metabolite

Biotransformation

Elemental Formula

Theoretical Monoisotopic Mass [M+H]⁺

Mass Shift (Da)

Diagnostic MS/MS Fragments

Parent

N/A

C₉H₁₀FNO₄S

248.0388

0.0000

m/z 159.00 (2-fluorobenzenesulfonyl cation)

M1

Aromatic Hydroxylation

C₉H₁₀FNO₅S

264.0337

+15.9949

m/z 174.99 (Hydroxylated sulfonyl cation)

M2

Oxidative Defluorination

C₉H₁₁NO₅S

246.0431

-1.9957

m/z 157.01 (Phenolic sulfonyl cation)

M3

Acyl Glucuronidation

C₁₅H₁₈FNO₁₀S

424.0708

+176.0320

m/z 248.04 (Neutral loss of 176 Da glucuronic acid)

Note: For M3 (Acyl Glucuronide), the diagnostic fragment at m/z 248.04 confirms that the +176 Da addition occurred on the propanoic acid moiety, as the intact parent mass is recovered upon CID fragmentation.

Conclusion

The rigorous identification of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid metabolites requires a synthesis of predictive biochemistry and high-resolution analytical techniques. By leveraging HLM trapping assays and hepatocyte incubations coupled with LC-HRMS, DMPK scientists can confidently map both stable Phase I/II metabolites and transient reactive intermediates. Identifying these pathways early prevents late-stage clinical attrition caused by idiosyncratic toxicities linked to defluorination or acyl glucuronidation.

References

Shear NH, Spielberg SP, Grant DM, Tang BK, Kalow W. "Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity." Annals of Internal Medicine. 1986;105(2):179-84. URL:[Link]

Speed B, Bello C, Peng GW, Patyna S, Wu EY. "Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib." Chemical Research in Toxicology. 2018. URL:[Link]

"Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology." Chemical Research in Toxicology. 2022;35(10):1777-1788. URL:[Link]

Ivanisevic J, Want EJ. "From Samples to Insights into Metabolism: Uncovering Biologically Relevant Information in LC-HRMS Metabolomics Data." Metabolites. 2019;9(12):308. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive HPLC Method Development and Validation for (2S)-2-(2-fluorobenzenesulfonamido)propanoic Acid

Executive Summary The accurate quantification and purity assessment of chiral sulfonamide derivatives are critical in modern drug development. This application note details the systematic development of High-Performance...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity assessment of chiral sulfonamide derivatives are critical in modern drug development. This application note details the systematic development of High-Performance Liquid Chromatography (HPLC) methods for (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS 1212343-99-1) 1. Because this molecule possesses both a reactive chemical profile and a specific stereocenter, a dual-method approach is required: a Reversed-Phase HPLC (RP-HPLC) method for chemical purity and assay, and a Chiral Normal-Phase HPLC method for enantiomeric purity.

Designed for researchers and analytical scientists, this guide integrates the latest lifecycle validation principles from ICH Q2(R2)2 and the proposed revisions to USP <1225>3, ensuring that every protocol acts as a self-validating system tailored to its "Fitness for Purpose."

Fig 1. Dual-track HPLC method development workflow for chiral sulfonamides.

To design an effective separation strategy, we must first understand the causality dictated by the molecule's structure. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid contains three critical features:

Carboxylic Acid Group: Highly polar with a pKa of ~3.5. At neutral pH, this group ionizes, leading to poor retention and severe peak tailing on standard hydrophobic stationary phases.

Sulfonamide Linkage (-NH-SO2-): Weakly acidic (pKa ~6.0–7.0) and capable of hydrogen bonding.

2-Fluorophenyl Ring: Provides moderate hydrophobicity and strong UV absorbance, making UV detection highly viable.

(2S) Chiral Center: Derived from L-alanine, requiring specialized chiral stationary phases (CSPs) to separate it from its (2R) enantiomer.

The Causality of Mobile Phase Selection

For the RP-HPLC method, suppressing the ionization of the carboxylic acid is non-negotiable. By utilizing an acidic mobile phase modifier—specifically 0.1% Formic Acid (pH ~2.7) —we force the carboxylic acid into its neutral, protonated state. This drastically increases its affinity for the C18 stationary phase, yielding sharp, symmetrical peaks 4. Formic acid is chosen over phosphate buffers to maintain MS-compatibility for orthogonal impurity identification.

Fig 2. Effect of acidic mobile phase on analyte ionization and reverse-phase retention.

Method Development Strategies

RP-HPLC for Chemical Purity & Assay

To separate the active pharmaceutical ingredient (API) from synthetic intermediates and degradation products, a gradient RP-HPLC method is employed. A high-density C18 column (e.g., Zorbax Eclipse XDB C18) is selected to maximize hydrophobic interactions with the fluorobenzene ring 4. The gradient starts with a high aqueous percentage to retain polar impurities, ramping up the organic modifier (Acetonitrile) to elute the main analyte and wash strongly retained hydrophobic degradants.

Chiral HPLC for Enantiomeric Purity

Enantiomeric purity assessment of N-sulfonyl amino acids cannot be achieved on standard C18 columns. We utilize a normal-phase chiral method employing an amylose-based Chiral Stationary Phase (CSP) 5. The mobile phase consists of Hexane and Isopropanol. Crucially, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. Without TFA, the carboxylic acid moiety would interact non-specifically with the silica support of the CSP, resulting in severe peak broadening and loss of chiral resolution 6.

Validation Framework: ICH Q2(R2) & USP <1225>

A method is only as reliable as its validation. This protocol embeds the latest principles from the newly adopted ICH Q2(R2) guideline and the revised USP <1225> .

Fitness for Purpose & Reportable Results: USP <1225> emphasizes that validation must focus on the confidence of the Reportable Result rather than isolated parameter checks 3. Therefore, our protocols include embedded System Suitability Testing (SST) to continuously verify performance.

Lifecycle Approach: ICH Q2(R2) mandates a lifecycle approach where robustness is evaluated during development (ICH Q14) and confirmed during validation 2.

Column: Zorbax Eclipse XDB C18, 150 mm × 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 265 nm.

Injection Volume: 10 µL.

3. Gradient Program:

Table 2: RP-HPLC Gradient Elution Profile

Time (min)

% Mobile Phase A

% Mobile Phase B

Rationale

0.0

90

10

Retain polar degradants/impurities

2.0

90

10

Isocratic hold to stabilize baseline

15.0

40

60

Linear ramp to elute main analyte

18.0

10

90

Column wash (remove hydrophobic species)

20.0

10

90

Hold wash

20.1

90

10

Return to initial conditions

25.0

90

10

Re-equilibration

4. System Suitability Testing (SST):

Inject the standard solution (100 µg/mL) six times.

Pass Criteria: Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000; %RSD of peak area ≤ 2.0%.

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Purity

This method resolves the (2S) active enantiomer from the potential (2R) impurity.

1. Reagents & Materials:

HPLC-grade Hexane and Isopropanol (IPA).

Trifluoroacetic acid (TFA).

2. Chromatographic Conditions:

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

Mobile Phase: Hexane / IPA / TFA (80 : 20 : 0.1, v/v/v). Note: Premix thoroughly to ensure homogenous distribution of the acidic modifier.

Elution Mode: Isocratic.

Flow Rate: 1.0 mL/min.

Column Temperature: 25°C.

Detection: UV at 265 nm.

Injection Volume: 10 µL.

3. System Suitability Testing (SST):

Inject a racemic resolution mixture containing both (2S) and (2R) enantiomers (50 µg/mL each).

Pass Criteria: Resolution (Rs) between the (2S) and (2R) peaks must be ≥ 2.0. The %RSD for the peak area of the (2S) enantiomer in 6 replicate injections must be ≤ 2.0%.

References

European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]

Patyra, E., et al. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC / National Institutes of Health. Available at: [Link]

Google Patents. US6657070B2 - Production of chirally pure α-amino acids and N-sulfonyl α-amino acids.

American Elements. (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid | CAS 1212343-99-1. Available at:[Link]

Application Note: A Step-by-Step Protocol for the Stereoselective Synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid

Introduction and Significance The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties allow it to act a...

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties allow it to act as a bioisostere for other functional groups and participate in strong hydrogen bonding interactions with biological targets.[3] When incorporated into amino acid scaffolds, the resulting N-sulfonylated amino acids represent a privileged class of molecules with significant pharmacological potential, including applications as enzyme inhibitors and antimicrobial agents.[4][5][6]

(2S)-2-(2-fluorobenzenesulfonamido)propanoic acid is an N-sulfonylated derivative of the natural amino acid L-alanine. The synthesis of such compounds with high optical purity is critical, as the stereochemistry often dictates biological activity. This application note provides a detailed, reliable, and step-by-step protocol for the synthesis of this target compound via the N-sulfonylation of L-alanine with 2-fluorobenzenesulfonyl chloride. The described methodology is based on the well-established Schotten-Baumann reaction conditions, which are adapted to ensure the preservation of the chiral center.[7] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical procedure and an explanation of the chemical principles involved.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of 2-fluorobenzenesulfonyl chloride. The amino group of L-alanine acts as the nucleophile, attacking the electron-deficient sulfur center and displacing the chloride leaving group.

The reaction is conducted under basic aqueous conditions. The base, typically sodium bicarbonate or sodium hydroxide, serves two primary functions:

Neutralization of HCl: It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Maintaining Amino Group Nucleophilicity: While the free amino group (-NH₂) is the active nucleophile, the base ensures the reaction medium can absorb the generated acid without becoming acidic, which would protonate the amine to the non-nucleophilic ammonium (-NH₃⁺) species.

A critical aspect of this synthesis is the preservation of the stereocenter at the α-carbon of L-alanine. Racemization is minimized under these conditions because the proton on the newly formed sulfonamide nitrogen is significantly more acidic than the α-carbon proton. Therefore, any excess base will preferentially deprotonate the sulfonamide nitrogen rather than the α-carbon, thus preventing epimerization.[7]

Experimental Workflow Diagram

The overall experimental process from starting materials to the final, characterized product is outlined below.

Caption: Experimental workflow for the synthesis of (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid.

Materials and Equipment

Reagents and Solvents

Reagent/Solvent

Formula

M.W. ( g/mol )

Grade

Supplier

Notes

L-Alanine

C₃H₇NO₂

89.09

≥99%

Sigma-Aldrich

2-Fluorobenzenesulfonyl chloride

C₆H₄ClFO₂S

194.61

≥98%

Sigma-Aldrich

Corrosive, moisture sensitive

Sodium Bicarbonate

NaHCO₃

84.01

Reagent

Fisher Scientific

1,4-Dioxane

C₄H₈O₂

88.11

Anhydrous

Acros Organics

Solvent for sulfonyl chloride

Ethyl Acetate (EtOAc)

C₄H₈O₂

88.11

ACS Grade

VWR

Extraction solvent

Hydrochloric Acid (HCl)

HCl

36.46

~37% (conc.)

J.T. Baker

Corrosive

Anhydrous Sodium Sulfate

Na₂SO₄

142.04

Granular

EMD Millipore

Drying agent

Deionized Water

H₂O

18.02

Laboratory Equipment

Magnetic stirrer with stir bars

Ice bath

Round-bottom flasks (100 mL, 250 mL)

Erlenmeyer flasks

Beakers

Graduated cylinders

Separatory funnel (250 mL)

Dropping funnel

pH indicator strips or pH meter

Rotary evaporator

Glass funnel and filter paper

Standard laboratory glassware (pipettes, spatulas)

Analytical balance

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

NMR Spectrometer (¹H, ¹³C, ¹⁹F)

High-Resolution Mass Spectrometer (HRMS)

Melting point apparatus

Detailed Experimental Protocol

1. Preparation of the L-Alanine Solution

a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine (5.00 g, 56.1 mmol, 1.0 equiv.).

b. Add deionized water (60 mL) and sodium bicarbonate (14.1 g, 168.0 mmol, 3.0 equiv.).

c. Stir the mixture at room temperature until all solids have dissolved completely. The solution will be basic.

d. Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

2. Reaction Execution

a. In a separate 50 mL beaker, dissolve 2-fluorobenzenesulfonyl chloride (12.0 g, 61.7 mmol, 1.1 equiv.) in 30 mL of 1,4-dioxane (or THF).

b. Transfer this solution to a dropping funnel.

c. Add the 2-fluorobenzenesulfonyl chloride solution dropwise to the cold, vigorously stirring L-alanine solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

d. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

e. Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight).

3. Reaction Monitoring

a. Monitor the reaction progress by TLC using a mobile phase of 10% methanol in dichloromethane (+0.5% acetic acid).

b. Spot the starting L-alanine (dissolved in water), 2-fluorobenzenesulfonyl chloride (dissolved in EtOAc), and the reaction mixture.

c. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate. The reaction is complete upon the disappearance of the limiting reagent (L-alanine).

4. Product Isolation and Work-up

a. Once the reaction is complete, transfer the mixture to a beaker and cool it in an ice bath.

b. CAUTION: Perform in a fume hood. Slowly and carefully acidify the reaction mixture to pH 2 by adding concentrated hydrochloric acid dropwise with stirring. Significant CO₂ evolution (effervescence) will occur.

c. A white precipitate (the product) should form as the solution becomes acidic.

d. Transfer the acidified mixture to a 250 mL separatory funnel.

e. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

5. Purification

a. Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

b. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

d. If necessary, the product can be further purified by recrystallization from an ethyl acetate/hexanes solvent system.

Expected Results and Characterization

The final product, (2S)-2-(2-fluorobenzenesulfonamido)propanoic acid, should be obtained as a white crystalline solid.

Property

Expected Value

Molecular Formula

C₉H₁₀FNO₄S

Molecular Weight

247.24 g/mol

Appearance

White solid

Yield

Typically 80-95% (crude)

HRMS (ESI⁻)

Calculated for [M-H]⁻ (C₉H₉FNO₄S⁻): 246.0242. Found: 246.02XX.[8]

¹⁹F NMR (376 MHz, DMSO-d₆): A single multiplet is expected corresponding to the fluorine atom on the aromatic ring.[9]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Chemical

GHS Pictograms

Hazard Statements

2-Fluorobenzenesulfonyl chloride

Corrosive

Causes severe skin burns and eye damage. Reacts with water.

Hydrochloric Acid (conc.)

Corrosive, Acute Toxic

Causes severe skin burns and eye damage. May cause respiratory irritation.

1,4-Dioxane

Flammable, Carcinogen, Irritant

Flammable liquid and vapor. May cause cancer. Causes serious eye irritation.

Ethyl Acetate

Flammable, Irritant

Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness.

References

Gao, C., et al. (2012). A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. PubMed. Available at: [Link]

Akhtar, T., et al. (2022). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

PubChem. (2S)-2-[(2-fluorophenyl)sulfonylamino]propanoic acid. National Center for Biotechnology Information. Available at: [Link]

Gfeller, D., et al. (2002). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA. Available at: [Link]